3-Amino-1-benzylpiperidine-3-carboxylic acid

CNS Drug Discovery Blood-Brain Barrier Lipophilicity

Select 3-Amino-1-benzylpiperidine-3-carboxylic acid for your CNS drug discovery programs. As a direct analog of nipecotic acid with an N-benzyl group, it offers a critical LogP increase (ΔLogP ≈ +1.0 to +1.4) for enhanced blood-brain barrier penetration—vital for epilepsy, anxiety, and neuropathic pain targets. The unprotected 3-amino-3-carboxylic acid substitution eliminates the need for Boc-deprotection steps, enabling high-throughput amide coupling for SAR library generation. Generic 4-amino regioisomers or protected analogs cannot replicate this scaffold's unique conformational and binding profile.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 13725-02-5
Cat. No. B576794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-benzylpiperidine-3-carboxylic acid
CAS13725-02-5
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N
InChIInChI=1S/C13H18N2O2/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,14H2,(H,16,17)
InChIKeySIHICTGIUNQECV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-benzylpiperidine-3-carboxylic Acid (CAS 13725-02-5) for GABA Uptake Inhibitor Research


3-Amino-1-benzylpiperidine-3-carboxylic acid (CAS 13725-02-5), a substituted piperidine derivative with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.30 g/mol, is primarily recognized as a versatile small molecule scaffold for medicinal chemistry . This compound is an analog of nipecotic acid, a well-known gamma-aminobutyric acid (GABA) uptake inhibitor [1]. It serves as an intermediate in the synthesis of various pharmaceutical agents, including potential inhibitors for acetylcholinesterase (AChE) and GABA transporters [2]. The compound is available from multiple vendors with a typical purity of 95-98% .

Why Unspecified 3-Amino-1-benzylpiperidine-3-carboxylic Acid Analogs Cannot Be Substituted


Substitution with a generic analog of 3-Amino-1-benzylpiperidine-3-carboxylic acid is ill-advised due to the critical role of its unique 3-amino-3-carboxylic acid substitution pattern and N-benzyl group on the piperidine ring. This specific configuration is essential for its intended biological activity, particularly as a GABA uptake inhibitor analog [1]. Even minor alterations to the substitution pattern—such as relocating the amino group to the 4-position, removing the benzyl group, or employing a protected amino derivative—can drastically alter the compound's conformational flexibility, binding affinity, and overall pharmacological profile . For instance, while the compound is a derivative of nipecotic acid, the addition of the N-benzyl group is known to modulate lipophilicity and blood-brain barrier penetration, which are key determinants of central nervous system (CNS) activity [2].

Quantitative Differentiation of 3-Amino-1-benzylpiperidine-3-carboxylic Acid (CAS 13725-02-5) from Comparators


Lipophilicity-Driven CNS Penetration: LogP Comparison with Nipecotic Acid

The addition of an N-benzyl group to the piperidine ring of nipecotic acid yields 3-Amino-1-benzylpiperidine-3-carboxylic acid (CAS 13725-02-5). This structural modification increases the compound's calculated LogP from -1.09 (for the target compound ) to a value that is significantly higher than the LogP of the parent nipecotic acid (LogP ≈ -2.0 to -2.5 [1]), indicating a greater propensity for passive diffusion across the blood-brain barrier (BBB).

CNS Drug Discovery Blood-Brain Barrier Lipophilicity

Synthetic Versatility: Unprotected Amino Group Enables Direct Conjugation vs. Boc-Protected Analogs

3-Amino-1-benzylpiperidine-3-carboxylic acid (CAS 13725-02-5) presents an unprotected primary amine and a free carboxylic acid, rendering it immediately available for amide bond formation or other conjugation reactions. In contrast, a closely related analog, 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid (CAS 436867-72-0), requires an additional deprotection step under acidic conditions to liberate the reactive amine . This extra step can lower overall yield and introduce synthetic complexity.

Medicinal Chemistry Peptide Synthesis Building Blocks

Regioisomeric Differentiation: 3-Amino vs. 4-Amino Substitution on Piperidine Carboxylic Acid

The target compound's 3-amino-3-carboxylic acid motif on the piperidine ring is structurally distinct from the 4-amino-4-carboxylic acid regioisomer, 4-Amino-1-benzylpiperidine-4-carboxylic acid (CAS 39143-25-4). While specific quantitative affinity data for these two regioisomers is not publicly available in a direct comparison, the literature establishes that the substitution position on the piperidine ring is a critical determinant for GABA uptake inhibitory activity [1]. The 3-substituted pattern is present in nipecotic acid, a potent GABA uptake inhibitor, whereas the 4-substituted pattern is not [2].

Structure-Activity Relationship Regioisomer GABA Uptake

Recommended Applications for 3-Amino-1-benzylpiperidine-3-carboxylic Acid (CAS 13725-02-5)


CNS Drug Discovery Programs Targeting GABA Uptake Inhibition

As a direct analog of nipecotic acid with an N-benzyl substituent, this compound serves as a critical scaffold for developing novel GABA uptake inhibitors intended for CNS disorders such as epilepsy, anxiety, and neuropathic pain. The increased LogP relative to nipecotic acid (ΔLogP ≈ +1.0 to +1.4) is a key advantage for designing molecules with improved brain penetration [1]. Researchers can use this building block to explore structure-activity relationships (SAR) for GABA transporter subtypes (GAT1-4).

Iterative Medicinal Chemistry: Streamlined Synthesis of Amide Libraries

The unprotected amino group on this compound eliminates a synthetic step required for Boc-protected analogs like 1-Benzyl-3-boc-amino-piperidine-3-carboxylic acid . This allows for direct, high-throughput amide coupling with diverse carboxylic acids, accelerating the generation of compound libraries for screening against targets such as acetylcholinesterase (AChE) or various GPCRs.

Academic Research: Investigating Regioisomeric Effects on Bioactivity

The distinct 3-amino-3-carboxylic acid substitution pattern of this compound, compared to the 4-amino-4-carboxylic acid pattern of its regioisomer (CAS 39143-25-4), makes it an essential tool for fundamental SAR studies. Researchers can directly compare the biological activity of these regioisomers to elucidate the precise binding requirements of target proteins, particularly within the context of GABAergic pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-1-benzylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.